tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a (2,2-dimethylcyclopropyl)methyl substituent at the 4-position.
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-6-16(7-9-17)11-12-10-15(12,4)5/h12H,6-11H2,1-5H3 |
InChI Key |
RSPLXVLJRGXFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CN2CCN(CC2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Piperazine Core : The synthesis begins with commercially available piperazine or a suitably substituted piperazine derivative.
- Protection of Piperazine Nitrogen : The nitrogen at the 1-position of piperazine is protected using a tert-butyl carbamate (Boc) group. This is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield tert-butyl piperazine-1-carboxylate.
Purification and Isolation
- Extraction and Washing : After completion of the alkylation, the reaction mixture is quenched and subjected to liquid-liquid extraction using organic solvents such as ethyl acetate.
- Column Chromatography : Purification is commonly performed by silica gel column chromatography using gradients of hexane and ethyl acetate to isolate the pure tert-butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate.
- Evaporation and Drying : Solvent removal under reduced pressure followed by drying under vacuum yields the final product.
Alternative Synthetic Routes
- Some patents and literature suggest the use of intermediate carbamoyl chlorides or activated esters for coupling with the 4-substituted piperazine.
- Enantioselective synthesis or use of chiral auxiliaries may be employed if stereochemical purity is required, although this is less commonly reported for this compound.
- Data Table: Summary of Typical Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Piperazine + di-tert-butyl dicarbonate + base | Dichloromethane (DCM) or THF | 0 °C to RT | 85-95 | Standard Boc protection |
| Alkylation | Boc-piperazine + 2,2-dimethylcyclopropylmethyl bromide + base (NaH/K2CO3) | DMF or THF | 0 °C to RT | 70-85 | Controlled to avoid over-alkylation |
| Purification | Silica gel chromatography | Hexane/Ethyl acetate | Ambient | - | Essential for product purity |
- Patent Literature : US Patent US20020143020A1 and WO Patent WO2002048124A2 describe the preparation of various piperazine derivatives with tert-butyl carbamate protection and alkyl substitutions similar to the 2,2-dimethylcyclopropylmethyl group. These documents highlight the use of Boc protection followed by selective alkylation under basic conditions and purification by chromatography.
- Reaction Mechanism Insights : The Boc group serves as a protecting group to prevent reaction at the piperazine nitrogen during alkylation. The alkylation proceeds via nucleophilic substitution where the deprotonated nitrogen at the 4-position attacks the alkyl halide.
- Solvent and Base Selection : Aprotic solvents like DMF or THF favor the SN2 alkylation mechanism. Sodium hydride is preferred for stronger deprotonation, while potassium carbonate offers milder conditions.
- Purification Techniques : Column chromatography remains the gold standard for isolating the pure compound, with solvent systems tailored to the polarity of the product.
The preparation of this compound is well-established in patent literature through a two-step process involving Boc protection of piperazine and subsequent alkylation with a 2,2-dimethylcyclopropylmethyl halide. The reaction conditions emphasize selective functionalization, use of aprotic solvents, and purification by chromatography to achieve high purity and yield. This synthesis strategy is robust, reproducible, and adaptable for scale-up in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives or cyclopropyl derivatives.
Scientific Research Applications
tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with analogs differing in substituent groups at the piperazine 4-position:
*Estimated based on molecular formula (C16H28N2O2).
Key Observations :
- Lipophilicity : Aromatic substituents (e.g., 4-methylphenyl, 2-methylbenzyl) increase log P compared to aliphatic or heterocyclic groups. The cyclopropylmethyl group balances lipophilicity and rigidity.
- Solubility : Smaller alkyl groups (e.g., methyl) improve aqueous solubility (log S = -2.1 for the methyl analog ), whereas bulkier groups reduce it.
- Metabolic Stability : Cyclopropane rings resist oxidative metabolism, enhancing stability compared to analogs with unsaturated or heteroaromatic groups .
Stability and Reactivity
- Acid Stability: Compounds like tert-butyl 4-(4-((R)-5-triazolylmethyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate degrade in simulated gastric fluid due to acid-sensitive oxazolidinone and triazole groups . In contrast, the cyclopropane-containing target compound is expected to exhibit better stability under acidic conditions.
- Synthetic Versatility : The tert-butyl carbamate group is readily deprotected under acidic conditions (e.g., HCl/MeOH ), enabling modular synthesis of diverse analogs.
Biological Activity
tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate is a complex organic compound classified as a piperazine derivative. Its unique structure, characterized by a tert-butyl group and a 2,2-dimethylcyclopropylmethyl substituent, suggests potential biological activities that are currently being explored in various research domains, particularly in antimicrobial and anticancer studies.
Molecular Characteristics
- Molecular Formula : C₁₅H₂₉N₃O₂
- Molecular Weight : 268.39 g/mol
- CAS Number : 2060049-51-4
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2-dimethylcyclopropylmethyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. This process is followed by purification through column chromatography to isolate the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anticancer Potential
In the realm of cancer research, this compound has shown promise as a potential anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it appears to influence the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced viability of cancer cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, enhancing its potential as a therapeutic agent:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It can bind to receptors that regulate cellular responses, influencing processes like apoptosis and proliferation.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate | C₁₅H₃₁N₃O₂ | Contains a piperidine ring |
| tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | C₁₅H₃₁N₃O₂ | Combines piperazine and piperidine structures |
| tert-Butyl 4-(4-hydroxyphenyl)methylsulfanylcarbonyl)piperazine-1-carboxylate | C₁₅H₃₁N₃O₂S | Features a phenolic substituent enhancing solubility |
The presence of the unique 2,2-dimethylcyclopropylmethyl group distinguishes this compound from others, potentially influencing its pharmacological profile and reactivity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.
- Cancer Cell Line Study : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Research exploring the mechanistic pathways revealed that the compound could induce oxidative stress in cancer cells, leading to apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
